molecular formula C9H14N2O3 B3353427 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde CAS No. 5454-68-2

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde

Cat. No.: B3353427
CAS No.: 5454-68-2
M. Wt: 198.22 g/mol
InChI Key: ZLFBMVZKWGDNMU-UHFFFAOYSA-N
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Description

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C₉H₁₄N₂O₃. It is part of the imidazolidine family, which is known for its diverse chemical properties and applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde typically involves the reaction of appropriate aldehydes with imidazolidine derivatives under controlled conditions. One common method includes the condensation of pentylamine with glyoxal, followed by cyclization and oxidation steps to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process ensures high yield and purity through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-4-methylimidazolidine-4-carbaldehyde
  • 2,5-Dioxo-4-ethylimidazolidine-4-carbaldehyde
  • 2,5-Dioxo-4-propylimidazolidine-4-carbaldehyde

Uniqueness

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde is unique due to its pentyl side chain, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and drug development .

Properties

IUPAC Name

2,5-dioxo-4-pentylimidazolidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-3-4-5-9(6-12)7(13)10-8(14)11-9/h6H,2-5H2,1H3,(H2,10,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFBMVZKWGDNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(C(=O)NC(=O)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281817
Record name NSC23144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-68-2
Record name NSC23144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC23144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde
Reactant of Route 2
2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde
Reactant of Route 3
2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde
Reactant of Route 4
2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde
Reactant of Route 6
2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde

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